Clausine H
Overview
Description
Clausine H is a natural product found in Clausena vestita and Clausena excavata with data available.
Scientific Research Applications
Synthesis and Chemical Applications
Clausine H, a carbazole alkaloid, has notable significance in the field of synthetic chemistry. Bedford and Betham (2006) highlighted its role as a precursor in the synthesis of various carbazoles, including Clausines H, K, O, and others through a methodology involving catalytic amination and C-H activation (Bedford & Betham, 2006). Moreover, Krahl et al. (2013) described the efficient iron-mediated total synthesis of this compound, demonstrating its potential for creating complex organic compounds (Krahl et al., 2013). Yang et al. (2018) also contributed to this area by developing a protocol for synthesizing this compound using visible-light-promoted intramolecular C-H amination in an aqueous solution, showcasing a novel approach in organic synthesis (Yang et al., 2018).
Biological and Pharmacological Potential
This compound's biological and pharmacological applications are equally noteworthy. Yenjai et al. (2000) discovered its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. This finding suggests potential applications in antimalarial drug development (Yenjai et al., 2000). Additionally, the synthesis work by Schuster et al. (2014) further supports the potential of this compound in the creation of various bioactive compounds, expanding its scope in medicinal chemistry (Schuster et al., 2014).
properties
IUPAC Name |
methyl 2,7-dimethoxy-9H-carbazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-9-4-5-10-11-7-12(16(18)21-3)15(20-2)8-14(11)17-13(10)6-9/h4-8,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOCIAHZUOFDLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC(=C(C=C3N2)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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